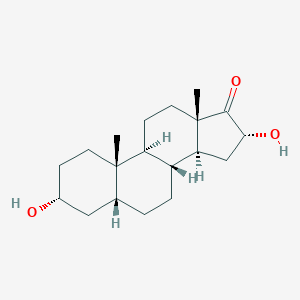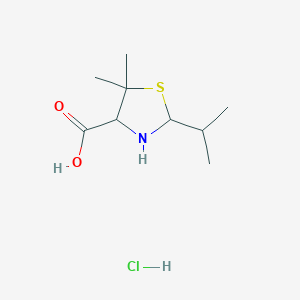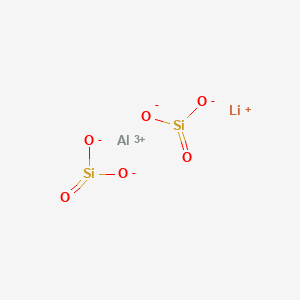
Cloruro de bis(etilendiamina)paladio(II)
Descripción general
Descripción
Bis(ethylenediamine)palladium(II) chloride:
Aplicaciones Científicas De Investigación
Bis(ethylenediamine)palladium(II) chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as hydrogenation and coupling reactions[][1].
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in electroplating and as a catalyst in industrial chemical processes[][1].
Mecanismo De Acción
Target of Action
Bis(ethylenediamine)palladium(II) chloride is primarily used as a catalyst in various organic synthesis reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
As a catalyst, Bis(ethylenediamine)palladium(II) chloride facilitates the reaction process by lowering the activation energy required for the reaction to occur . It interacts with the reactant molecules, forming temporary complexes that allow the reaction to proceed more easily .
Biochemical Pathways
The specific biochemical pathways affected by Bis(ethylenediamine)palladium(II) chloride depend on the particular reaction it is catalyzing. For example, it can be used in hydrogenation and coupling reactions . In these reactions, it facilitates the breaking and forming of chemical bonds, leading to the production of the desired products .
Pharmacokinetics
Its bioavailability in a reaction is determined by its concentration and the conditions of the reaction .
Result of Action
The result of Bis(ethylenediamine)palladium(II) chloride’s action is the successful completion of the catalyzed reaction, leading to the formation of the desired products . At a molecular level, this involves the breaking and forming of chemical bonds. At a cellular level, the effects would depend on the specific reactants and products involved in the reaction .
Análisis Bioquímico
Biochemical Properties
Bis(ethylenediamine)palladium(II) chloride is known to play a significant role in various biochemical reactions. It serves as an important gas-phase or solution-phase catalyst used in several organic synthesis reactions, such as hydrogenation and coupling reactions
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
Bis(ethylenediamine)palladium(II) chloride is a stable compound that does not easily hydrolyze or decompose
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Bis(ethylenediamine)palladium(II) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: The ethylenediamine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and nitrogen dioxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand substitution reactions often involve the use of other amines or phosphines as substituting ligands.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) complexes.
Substitution: New palladium complexes with different ligands.
Comparación Con Compuestos Similares
- Palladium(II) acetate
- Palladium(II) chloride
- Palladium(II) nitrate
- Palladium(II) sulfate
Propiedades
IUPAC Name |
dichloropalladium;ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.2ClH.Pd/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDQNUWZQXYUDP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16Cl2N4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13963-53-6 | |
| Record name | Bis(ethylenediamine)palladium(II) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the crystal structure of Bis(ethylenediamine)palladium(II) chloride?
A1: The crystal structure of Bis(ethylenediamine)palladium(II) chloride has been determined using X-ray crystallography. [, ] The studies revealed that the palladium(II) ion is coordinated to two ethylenediamine ligands in a square planar geometry. [] Additionally, research on similar palladium(II) and nickel(II) complexes, which often exhibit similar coordination geometries, provides further insights into the structural characteristics of such compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B81062.png)
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)




![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)

